MET kinase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C33H27FN4O4 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

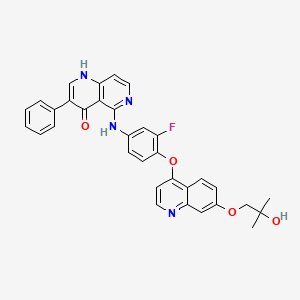

5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-3-phenyl-1H-1,6-naphthyridin-4-one |

InChI |

InChI=1S/C33H27FN4O4/c1-33(2,40)19-41-22-9-10-23-27(17-22)35-15-13-28(23)42-29-11-8-21(16-25(29)34)38-32-30-26(12-14-36-32)37-18-24(31(30)39)20-6-4-3-5-7-20/h3-18,40H,19H2,1-2H3,(H,36,38)(H,37,39) |

InChI Key |

DGRCFAYRKDYEMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=CC=C6)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of MET Kinase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and wound healing.[1][2] However, aberrant activation of the HGF/MET signaling pathway through mechanisms like gene amplification, mutation, or protein overexpression is strongly implicated in the development, progression, and metastasis of numerous human cancers.[3][4][5] This makes MET a compelling target for anticancer drug development.[6] MET kinase-IN-2 is a potent, selective, and orally bioavailable small-molecule inhibitor of MET kinase.[7][8] This document provides an in-depth technical overview of the HGF/MET signaling pathway, the biochemical and cellular activity of this compound, its detailed mechanism of action, and the key experimental protocols used for its characterization.

The HGF/MET Signaling Pathway

The MET receptor is a heterodimer composed of a 50 kDa alpha-chain and a 145 kDa beta-chain linked by disulfide bonds.[9][10] The binding of its sole ligand, HGF, induces receptor dimerization and triggers trans-autophosphorylation of key tyrosine residues (Y1234 and Y1235) within the kinase domain's activation loop.[3][9] This phosphorylation event unleashes the full catalytic activity of the receptor.

Subsequently, tyrosine residues Y1349 and Y1356 in the C-terminal tail become phosphorylated, creating a multi-substrate docking site.[3][11] This site recruits various adapter proteins and signaling effectors, including GRB2, GAB1, SHC, and PI3K, initiating multiple downstream signaling cascades.[11][12]

Key downstream pathways include:

-

RAS-MAPK Pathway: Primarily involved in cell proliferation, this pathway is activated via the recruitment of the GRB2/SOS complex.[3][12]

-

PI3K-AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis, this pathway is often activated through the GAB1 adapter protein.[3][5][12]

-

STAT3 Pathway: Direct binding of STAT3 to the activated MET receptor can lead to its phosphorylation and translocation to the nucleus, promoting processes like invasion.[3]

-

SRC-FAK Pathway: This interaction is important for regulating cell migration and anchorage-independent growth.[3]

Negative regulation of the pathway is critical and occurs through the recruitment of the E3 ubiquitin ligase c-CBL to phosphotyrosine Y1003, leading to receptor ubiquitination and degradation, as well as through the action of various protein tyrosine phosphatases (PTPs).[3][4][9]

This compound: A Potent and Selective Inhibitor

This compound is a small-molecule inhibitor designed to target the ATP-binding pocket of the MET kinase domain. Its potent and selective profile makes it a valuable tool for studying MET signaling and a promising candidate for therapeutic development.

Biochemical Profile

This compound demonstrates high potency against the MET kinase enzyme in biochemical assays.[7] Its selectivity has been profiled against a panel of other kinases, revealing inhibitory activity against several other receptor tyrosine kinases, albeit at higher concentrations.[7]

| Kinase | IC50 (nM) |

| MET | 7.4 |

| AXL | 16.5 |

| Mer | 25.6 |

| TEK | 45.1 |

| KDR (VEGFR2) | 108 |

| Flt4 (VEGFR3) | 123 |

| TYRO3 | 198 |

Cellular Activity

The inhibitor effectively suppresses cell proliferation in various cancer cell lines that are dependent on MET signaling. The cellular IC50 values demonstrate its ability to engage the target and exert a biological effect in a cellular context.

| Cell Line | Cancer Type | IC50 (µM, 72h) |

| U-87 MG | Glioblastoma | ~2.9 |

| NIH-H460 | Non-Small Cell Lung Cancer | ~3.5 |

| HT-29 | Colorectal Cancer | ~4.0 |

| MKN-45 | Gastric Cancer | ~4.5 |

Mechanism of Action in Detail

The primary mechanism of action for this compound is the direct, ATP-competitive inhibition of the MET receptor's kinase function.

-

Inhibition of MET Autophosphorylation: By binding to the ATP pocket within the intracellular kinase domain, this compound prevents the binding of ATP. This directly blocks the initial trans-autophosphorylation of Y1234 and Y1235, thereby preventing the activation of the receptor, even in the presence of its ligand, HGF.

-

Attenuation of Downstream Signaling: Without a functional kinase domain and the subsequent phosphorylation of the C-terminal docking site, the MET receptor is unable to recruit and activate downstream adapter proteins and effectors. This leads to a rapid shutdown of the PI3K/AKT, RAS/MAPK, and other critical signaling cascades that are normally driven by MET activation.

-

Phenotypic Consequences: The blockade of these pro-growth and pro-survival signals results in potent anti-proliferative and, in MET-addicted cell lines, pro-apoptotic effects. This ultimately leads to the inhibition of tumor growth, as demonstrated in preclinical xenograft models.[7]

Key Experimental Methodologies

Characterization of a kinase inhibitor like this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the purified MET kinase. The ADP-Glo™ Kinase Assay is a common method.[10]

-

Principle: Measures the amount of ADP produced from a kinase reaction. The luminescent signal is directly proportional to kinase activity.[10]

-

Protocol Outline:

-

Reaction Setup: Recombinant MET kinase is incubated with a suitable substrate (e.g., a generic peptide) and ATP in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) in the presence of varying concentrations of this compound.[10]

-

Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[10]

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[10]

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which converts the ADP produced by the kinase into ATP.[10]

-

Signal Generation: The newly synthesized ATP is measured using a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The signal is plotted against the inhibitor concentration to calculate the IC50 value.

-

Cellular MET Phosphorylation Assay

This assay measures the inhibitor's ability to block MET autophosphorylation in intact cells.

-

Principle: Uses a cell line with high levels of MET phosphorylation (either through HGF stimulation or constitutive activation, e.g., in MET-amplified MKN45 cells) and quantifies the level of phospho-MET using a sandwich ELISA.[1][13]

-

Protocol Outline:

-

Cell Plating: Cells (e.g., MKN45) are seeded in 96-well plates and allowed to adhere.

-

Inhibitor Treatment: Cells are treated with a dilution series of this compound for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Cells are washed and lysed to release cellular proteins.

-

ELISA: The lysate is transferred to an ELISA plate pre-coated with a MET capture antibody. A detection antibody specific for phosphorylated MET (e.g., pY1234/1235) is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Data Analysis: The absorbance is measured, and the signal is normalized to total protein or a control well to determine the IC50 for inhibition of MET phosphorylation.

-

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Activating mutations for the Met tyrosine kinase receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of MET Receptor Tyrosine Kinase in Non-Small Cell Lung Cancer and Clinical Development of Targeted Anti-MET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocompare.com [biocompare.com]

- 9. MET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recording and classifying MET receptor mutations in cancers | eLife [elifesciences.org]

- 12. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Core of MET Kinase Inhibition: A Technical Guide to the Structure-Activity Relationship of MET Kinase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MET kinase-IN-2, a potent and selective inhibitor of the MET tyrosine kinase. This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the critical biological and experimental frameworks to facilitate a comprehensive understanding for researchers in oncology and drug discovery.

Introduction to MET Kinase and this compound

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the MET signaling pathway, primarily through amplification, mutation, or overexpression, is a known driver in various human cancers, making it a compelling target for therapeutic intervention.[3] this compound (also identified as compound 20j ) is a novel 1,6-naphthyridinone-based inhibitor designed to target the MET kinase with high potency and selectivity.[4]

Quantitative Structure-Activity Relationship (SAR) of this compound and Analogs

The development of this compound involved extensive SAR studies to optimize its inhibitory activity and pharmacokinetic properties. The following tables present a summary of the key in vitro data for this compound and its analogs, focusing on modifications at the C5 and C7 positions of the 1,6-naphthyridinone core and variations of the "Block A" quinoline moiety.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs

| Compound | R¹ (C5-substituent) | R² (C7-substituent) | Block A | MET IC₅₀ (nM) | KDR IC₅₀ (nM) | AXL IC₅₀ (nM) | Mer IC₅₀ (nM) |

| IV | H | H | 4-((3-fluoro-4-((6-methylpyridin-3-yl)oxy)phenyl)amino) | 15.3 | 18.5 | 25.6 | 38.2 |

| 20a | H | H | 4-((3-fluoro-4-(quinolin-6-yloxy)phenyl)amino) | 8.9 | 12.3 | 15.8 | 22.4 |

| 20j (this compound) | H | H | 4-((3-fluoro-4-(quinolin-7-yloxy)phenyl)amino) | 7.4 | 16.5 | 19.8 | 28.7 |

| 20k | H | H | 4-((3-fluoro-4-(isoquinolin-7-yloxy)phenyl)amino) | 9.2 | 14.1 | 17.3 | 25.1 |

| 21a | Me | H | 4-((3-fluoro-4-(quinolin-7-yloxy)phenyl)amino) | 10.1 | 20.3 | 24.5 | 33.6 |

| 21b | Et | H | 4-((3-fluoro-4-(quinolin-7-yloxy)phenyl)amino) | 12.5 | 25.8 | 31.2 | 41.9 |

Data extracted from Chen T, et al. Eur J Med Chem. 2020;192:112174.[4]

Table 2: In Vitro Cellular Proliferation Inhibitory Activity of this compound

| Cell Line | Cancer Type | MET Status | IC₅₀ (μM) |

| U-87 MG | Glioblastoma | Overexpression | 2.9 |

| NIH-H460 | Non-small cell lung cancer | - | 3.8 |

| HT-29 | Colorectal adenocarcinoma | - | 4.5 |

| MKN-45 | Gastric carcinoma | Amplification | 3.2 |

Data extracted from MedChemExpress product page, referencing Chen T, et al. Eur J Med Chem. 2020;192:112174.[4][5]

Experimental Protocols

Biochemical Kinase Assay

The in vitro inhibitory activities of the synthesized compounds against MET, KDR, AXL, and Mer kinases were determined using a standard ELISA-based assay.

Materials:

-

Recombinant human MET, KDR, AXL, and Mer kinase domains.

-

Poly(Glu, Tyr) 4:1 as a substrate.

-

ATP.

-

96-well plates.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate.

-

Stop solution (e.g., 1 M H₂SO₄).

Procedure:

-

Coat 96-well plates with the Poly(Glu, Tyr) 4:1 substrate.

-

Add the respective kinase and a serial dilution of the test compound to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Wash the wells to remove unreacted ATP and unbound components.

-

Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells to remove unbound antibody.

-

Add the TMB substrate and incubate until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Cellular Proliferation Assay

The anti-proliferative activity of the compounds was evaluated against various cancer cell lines using the Sulforhodamine B (SRB) assay.

Materials:

-

Human cancer cell lines (U-87 MG, NIH-H460, HT-29, MKN-45).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

Trichloroacetic acid (TCA).

-

Sulforhodamine B (SRB) solution.

-

Tris-base solution.

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Fix the cells by adding cold TCA and incubating for 60 minutes at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 10 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris-base solution.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

MET Signaling Pathway

Caption: Simplified MET signaling pathway upon HGF binding.

Experimental Workflow for MET Kinase Inhibitor Evaluation

References

Unveiling the Biological Activity of MET Kinase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of MET kinase-IN-2, a potent and selective inhibitor of the MET tyrosine kinase. This document details its inhibitory profile, cellular effects, and in vivo pharmacology, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Introduction to MET Kinase and its Role in Oncology

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways. These pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT3 pathways, are crucial for normal cellular processes such as proliferation, survival, motility, and invasion. However, aberrant MET signaling, through mechanisms like gene amplification, mutation, or overexpression, is a key driver in the development and progression of numerous cancers. This makes MET a compelling target for therapeutic intervention. This compound has emerged as a significant tool for investigating the therapeutic potential of MET inhibition.

Quantitative Inhibitory Profile of this compound

This compound demonstrates high potency for MET kinase and selectivity against a panel of other kinases. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase | IC50 (nM) |

| MET | 7.4 [1] |

| AXL | 16.5[1] |

| Flt4, KDR, Mer, TEK, TYRO3 | 16.5 - 198[1] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity Profile

| Cell Line | Cancer Type | IC50 (µM) |

| U-87 MG | Glioblastoma | 2.9 - 4.5[1] |

| NIH-H460 | Non-Small Cell Lung Cancer | 2.9 - 4.5[1] |

| HT-29 | Colorectal Cancer | 2.9 - 4.5[1] |

| MKN-45 | Gastric Cancer | 2.9 - 4.5[1] |

Cellular IC50 values were determined after 72 hours of treatment.[1]

Table 3: In Vivo Pharmacokinetic Parameters in a U-87 MG Xenograft Model

| Parameter | Value | Units |

| Cmax | 1.5 | µg/mL |

| AUC0-∞ | 10.7 | µg•h/mL |

| T1/2 | 4.9 | hours |

| CL | 0.5 | L/h/kg |

| F% | 32 | % |

Pharmacokinetic parameters were determined following a single oral dose of 3-37.5 mg/kg.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the ATP-binding site of the MET receptor tyrosine kinase. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that promote cancer cell proliferation, survival, and invasion.

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented in this guide.

In Vitro MET Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human MET kinase.

-

Materials:

-

Recombinant human MET kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).

-

Add 2 µL of MET kinase enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for MET.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

-

Cellular Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

-

Materials:

-

Cancer cell lines (e.g., U-87 MG, NIH-H460, HT-29, MKN-45)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with medium containing the various concentrations of the inhibitor or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human tumor xenografts.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

U-87 MG human glioblastoma cells

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant U-87 MG cells (typically 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare the tumor growth in the treated groups to the control group to assess the anti-tumor efficacy.

-

Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.

-

Materials:

-

Mice (e.g., C57BL/6 or BALB/c)

-

This compound formulated for oral (p.o.) and intravenous (i.v.) administration

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

LC-MS/MS system for bioanalysis

-

-

Procedure:

-

Administer a single dose of this compound to two groups of mice via i.v. and p.o. routes.

-

Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

-

Plot the plasma concentration versus time for both administration routes.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, clearance (CL), and oral bioavailability (F%) using appropriate pharmacokinetic software.

-

Conclusion

This compound is a potent and selective inhibitor of MET kinase with significant anti-proliferative activity in various cancer cell lines and demonstrated anti-tumor efficacy in a preclinical xenograft model. Its favorable pharmacokinetic profile further supports its potential as a valuable research tool and a lead compound for the development of novel anti-cancer therapeutics targeting the MET signaling pathway. The detailed protocols provided in this guide offer a foundation for the continued investigation and characterization of this and other MET kinase inhibitors.

References

MET Kinase-IN-2: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of MET kinase-IN-2, a novel selective inhibitor of the MET receptor tyrosine kinase, in cancer cells. The document details the molecular mechanisms of MET signaling, the rationale for its inhibition, and a systematic approach to validating the efficacy and specificity of this compound.

Introduction: The MET Receptor Tyrosine Kinase in Cancer

The MET proto-oncogene encodes the receptor tyrosine kinase c-MET, which is activated by its sole ligand, hepatocyte growth factor (HGF).[1][2] The HGF/MET signaling axis plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[2][3] However, aberrant MET signaling is a well-established driver of tumorigenesis and metastasis in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1][4][5]

Dysregulation of MET signaling in cancer can occur through several mechanisms:

-

Gene Amplification: An increased copy number of the MET gene leads to receptor overexpression.[6][7]

-

Activating Mutations: Point mutations in the MET kinase domain can lead to ligand-independent, constitutive activation.[8][9][10]

-

MET Exon 14 Skipping: Alterations that cause skipping of exon 14 result in a truncated MET protein with impaired degradation, leading to prolonged signaling.[6][9]

-

Autocrine or Paracrine Loops: Co-expression of HGF and MET by tumor cells or surrounding stromal cells creates a stimulatory feedback loop.[8]

Activated MET triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, invasion, and angiogenesis.[1][4] This central role in cancer progression makes MET an attractive therapeutic target. This compound is a selective small molecule inhibitor designed to block the kinase activity of MET, thereby inhibiting its oncogenic signaling.

This compound: Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. By binding to the ATP-binding pocket of the MET kinase domain, it prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of MET signaling is expected to induce cell cycle arrest, inhibit cell proliferation and motility, and promote apoptosis in MET-dependent cancer cells.

Below is a diagram illustrating the MET signaling pathway and the inhibitory action of this compound.

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Target Validation

The validation of this compound as a therapeutic agent requires a systematic approach to demonstrate its on-target activity, cellular efficacy, and selectivity. The following diagram outlines a typical experimental workflow.

Caption: Experimental Workflow for this compound Target Validation.

Quantitative Data Summary

The following tables summarize the expected quantitative data from key experiments validating the efficacy of this compound. The data is based on reported values for selective MET inhibitors like PHA-665752 in MET-amplified cancer cell lines.

Table 1: In Vitro Kinase and Cellular Activity

| Assay Type | Cell Line | MET Status | IC50 / EC50 (nM) |

| MET Kinase Assay | - | - | < 10 |

| Cell Viability (MTT) | GTL-16 | MET Amplified | 25 |

| MKN-45 | MET Amplified | 30 | |

| SNU-5 | MET Amplified | 20 | |

| H441 | MET Wild-Type | > 1000 | |

| Apoptosis (Caspase-3/7) | GTL-16 | MET Amplified | 50 |

| MKN-45 | MET Amplified | 65 |

Table 2: Inhibition of Downstream Signaling

| Cell Line | Treatment (100 nM this compound) | % Inhibition of p-MET | % Inhibition of p-AKT | % Inhibition of p-ERK |

| GTL-16 | 1 hour | > 90% | > 85% | > 80% |

| MKN-45 | 1 hour | > 90% | > 80% | > 75% |

Table 3: In Vivo Xenograft Study

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Change in Tumor p-MET (%) |

| GTL-16 | This compound (25 mg/kg, daily) | > 80% | > 90% decrease |

| MKN-45 | This compound (25 mg/kg, daily) | > 75% | > 85% decrease |

Detailed Experimental Protocols

Western Blot Analysis for MET Signaling

Objective: To assess the effect of this compound on the phosphorylation status of MET and its downstream effectors, AKT and ERK.

Materials:

-

MET-dependent cancer cell lines (e.g., GTL-16, MKN-45)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-MET, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1, 3, 6 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using the BCA assay.

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to total protein or a loading control (GAPDH).

Cell Viability Assay (MTT)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (MET-dependent and MET-independent)

-

Complete growth medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for 72 hours at 37°C in a humidified incubator.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Serum-free medium and complete growth medium

-

This compound

-

Transwell inserts with an 8 µm pore size

-

Matrigel

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

-

Microscope

Protocol:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

Add complete growth medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.

-

Express the results as the percentage of invasion relative to the vehicle-treated control.

References

- 1. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Different Roles of MET in the Development and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Activating mutations for the Met tyrosine kinase receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recording and classifying MET receptor mutations in cancers | eLife [elifesciences.org]

- 10. aacrjournals.org [aacrjournals.org]

The Impact of MET Kinase-IN-2 on Cellular Proliferation and Survival: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET proto-oncogene, which encodes the MET receptor tyrosine kinase, is a critical regulator of a diverse range of cellular processes, including proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, the activation of MET by its ligand, hepatocyte growth factor (HGF), plays a key role in embryonic development and tissue repair.[2] However, aberrant MET signaling, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver in the progression of numerous cancers.[1][3] This has positioned MET as a significant target for therapeutic intervention. MET kinase-IN-2 is a potent and selective inhibitor of MET kinase, demonstrating promise in preclinical studies for its anti-tumor activity.[4] This document provides a technical guide to the effects of this compound on cell proliferation and survival, detailing experimental methodologies and visualizing key pathways.

This compound and its Effect on Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, with IC50 values in the low micromolar range.[4] The inhibitor's efficacy is particularly noted in cell lines with MET amplification or dependency.

Quantitative Data: Inhibition of Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) |

| U-87 MG | Glioblastoma | 2.9 - 4.5 |

| NIH-H460 | Non-Small Cell Lung Cancer | 2.9 - 4.5 |

| HT-29 | Colorectal Cancer | 2.9 - 4.5 |

| MKN-45 | Gastric Cancer | 2.9 - 4.5 |

| Data sourced from MedChemExpress product information for this compound, based on a 72-hour treatment period.[4] |

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

The following is a detailed protocol for assessing the effect of this compound on the proliferation of cancer cell lines, such as U-87 MG or MKN-45.

Materials:

-

Target cancer cell line (e.g., U-87 MG)

-

Complete growth medium (e.g., MEM with 10% FBS for U-87 MG)[5]

-

This compound

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Culture and harvest cells in their exponential growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

The Role of this compound in Cell Survival and Apoptosis

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

This protocol details a common method for detecting apoptosis by flow cytometry.

Materials:

-

Target cancer cell line

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified period (e.g., 24 or 48 hours). Include appropriate controls.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the cells by flow cytometry within one hour of staining.

-

FITC and PI fluorescence will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Visualizing Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

Caption: MET Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing cell proliferation and survival.

Conclusion

This compound is a potent inhibitor of the MET receptor tyrosine kinase, effectively reducing the proliferation of various cancer cell lines. While direct evidence for its induction of apoptosis is pending in publicly available literature, its mechanism of action strongly suggests an impact on cell survival pathways. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other MET inhibitors, which are crucial for the development of targeted cancer therapies. Further studies are warranted to fully elucidate the effects of this compound on the cell cycle and the precise molecular events leading to apoptosis in MET-dependent cancers.

References

- 1. Apoptosis of gastric cancer cell line MKN45 by photodynamic treatment with photofrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Enhancing the Chemosensitivity of MKN-45 Gastric Cancer Cells to Docetaxel via B7H6 Suppression: A Novel Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TUNEL assay - Wikipedia [en.wikipedia.org]

- 5. encodeproject.org [encodeproject.org]

- 6. Proapoptotic Function of the MET Tyrosine Kinase Receptor through Caspase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of a Representative MET Kinase Inhibitor: A Technical Guide

Disclaimer: Publicly available scientific literature and databases did not yield specific preclinical evaluation data for a compound designated as "MET kinase-IN-2". Therefore, this guide provides a comprehensive overview of the preclinical evaluation of a representative potent and highly selective MET kinase inhibitor, SCC244 (Glumetinib) , based on published research. The methodologies and data presented are intended to serve as a technical guide for researchers, scientists, and drug development professionals working on similar targeted therapies.

The receptor tyrosine kinase c-Met is a well-validated target in oncology. Its dysregulation through genetic alterations such as amplification, mutations, or overexpression can drive tumor growth, metastasis, and resistance to other therapies.[1] This has led to the development of numerous small molecule inhibitors targeting the MET kinase.

Data Presentation

The following tables summarize the quantitative data from the preclinical evaluation of SCC244.

Table 1: In Vitro Potency and Selectivity of SCC244

| Assay Type | Target/Cell Line | IC50 (nmol/L) | Notes |

| Kinase Assay | c-Met | < 1 | Subnanomolar potency against c-Met kinase activity.[1] |

| Kinase Panel | 312 other protein kinases | > 2,400-fold selectivity | SCC244 is highly selective for c-Met.[1] |

| Cell-Based Assay (c-Met Phosphorylation) | EBC-1, MKN-45, BaF3/TPR-Met | Potent Inhibition | SCC244 effectively suppresses c-Met phosphorylation in various cell lines.[1] |

| Cell-Based Assay (HGF-stimulated c-Met Phosphorylation) | U87MG | Potent Inhibition | SCC244 inhibits c-Met signaling induced by its ligand, HGF.[1] |

Table 2: In Vivo Antitumor Efficacy of SCC244

| Tumor Model | Cancer Type | Dosing | Antitumor Activity |

| Human Tumor Xenografts | MET-aberrant cancers | Well-tolerated doses | Robust antitumor activity observed.[1] |

| Patient-Derived Xenografts (PDX) | Non-Small Cell Lung Cancer | Well-tolerated doses | Significant tumor growth inhibition.[1] |

| Patient-Derived Xenografts (PDX) | Hepatocellular Carcinoma | Well-tolerated doses | Significant tumor growth inhibition.[1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings.

Kinase Inhibition Assay:

The potency of SCC244 against c-Met kinase was determined using a biochemical assay. The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the c-Met enzyme. The reaction typically contains recombinant c-Met kinase, a specific peptide substrate, and ATP. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence, to calculate the IC50 value.[1]

Cellular c-Met Phosphorylation Assay:

To assess the inhibitor's activity in a cellular context, Western blotting is commonly employed.

-

Cell Culture and Treatment: Tumor cell lines with MET alterations (e.g., EBC-1, MKN-45) are cultured under standard conditions.[1] For ligand-induced activation, cells (e.g., U87MG) are serum-starved and then stimulated with hepatocyte growth factor (HGF).[1] Cells are then treated with varying concentrations of the MET inhibitor for a specified duration (e.g., 2 hours).[1]

-

Lysis and Protein Quantification: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a standard method like the BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-Met) and total c-Met. Antibodies against downstream signaling proteins like p-AKT, AKT, p-ERK, and ERK can also be used to evaluate the inhibition of the signaling cascade.[2]

-

Detection and Analysis: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified to determine the extent of inhibition.

In Vivo Tumor Xenograft Studies:

Animal models are essential for evaluating the in vivo efficacy of a drug candidate.

-

Cell Implantation: Human tumor cells with MET-dependent growth are implanted subcutaneously into immunocompromised mice.[3]

-

Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

Drug Administration: The MET inhibitor is administered orally at various doses and schedules.[2]

-

Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of p-Met and other biomarkers to confirm target engagement in vivo.[2]

Mandatory Visualizations

MET Signaling Pathway

The following diagram illustrates the MET signaling pathway, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This activation leads to the recruitment of downstream signaling molecules, promoting cell proliferation, survival, and migration.[4][5] MET inhibitors block the kinase activity of the MET receptor, thereby inhibiting these downstream effects.

Caption: The HGF/MET signaling pathway and its inhibition.

Experimental Workflow for In Vivo Efficacy

This diagram outlines the typical workflow for assessing the antitumor activity of a MET kinase inhibitor in a preclinical xenograft model.

Caption: Workflow for in vivo preclinical evaluation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MET Kinase-IN-2 and its Interplay with HGF-Dependent Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-MET proto-oncogene, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a critical signaling axis implicated in normal physiological processes and tumorigenesis. Dysregulation of the HGF/MET pathway is a key driver in various cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of MET Kinase-IN-2, a potent and selective inhibitor of MET kinase. We delve into its mechanism of action in the context of HGF-dependent MET activation, present its quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.

Introduction to the HGF/MET Signaling Pathway

The HGF/MET signaling pathway plays a pivotal role in a multitude of cellular processes, including proliferation, survival, motility, and invasion. The binding of HGF to the MET receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, initiating a cascade of downstream signaling events.[1] These downstream pathways include the RAS/MAPK, PI3K/AKT, and STAT3 signaling axes, which are central to the diverse biological responses mediated by MET activation. In oncology, aberrant MET signaling, arising from gene amplification, mutations, or overexpression, can lead to uncontrolled cell growth and metastasis.[1]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to selectively target the kinase activity of the MET receptor. Its potent inhibitory action disrupts the HGF-dependent signaling cascade, thereby offering a promising therapeutic strategy for cancers driven by aberrant MET activation.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (MET Kinase) | 7.4 nM | In vitro kinase assay | [1] |

| IC50 (U-87 MG) | 2.9 - 4.5 µM | MTT assay (72 hours) | [1] |

| IC50 (NIH-H460) | 2.9 - 4.5 µM | MTT assay (72 hours) | [1] |

| IC50 (HT-29) | 4.2 µM | MTT assay (72 hours) | [1] |

| IC50 (MKN-45) | 2.9 µM | MTT assay (72 hours) | [1] |

| Cmax | 1.5 µg/mL | In vivo (U-87 MG xenograft model) | [1] |

| AUC0-∞ | 10.7 µg•h/mL | In vivo (U-87 MG xenograft model) | [1] |

| T1/2 | 4.9 hours | In vivo (U-87 MG xenograft model) | [1] |

| Oral Bioavailability (F%) | 32% | In vivo (U-87 MG xenograft model) | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the autophosphorylation of the MET receptor upon HGF stimulation. While the specific binding mode (Type I or Type II) of this compound has not been definitively reported in publicly available literature, its function as an ATP-competitive inhibitor is established. This inhibition prevents the recruitment and phosphorylation of downstream signaling molecules, effectively shutting down the pro-oncogenic signals mediated by the HGF/MET axis.

-

Type I inhibitors bind to the active "DFG-in" conformation of the kinase domain.

-

Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent hydrophobic pocket.

The diagrams below illustrate the HGF/MET signaling pathway and the proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro MET Kinase Assay

This assay measures the direct inhibitory effect of this compound on MET kinase activity.

Materials:

-

Recombinant human MET kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).

-

Add 10 µL of a solution containing recombinant MET kinase and the substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Structural Basis for MET Kinase Inhibition: A Technical Guide

Disclaimer: No specific public data exists for an inhibitor designated "MET-IN-2." This technical guide utilizes a well-characterized, potent pyrrolopyridine-pyridone based MET kinase inhibitor as a representative example to illustrate the principles of MET kinase inhibition. This example compound is referred to as "Representative Inhibitor (RI)" throughout this document and its structural data is based on the publication by Kim et al., J Med Chem, 2008 (PDB ID: 3DKC).

Introduction to MET Receptor Tyrosine Kinase

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cellular proliferation, motility, migration, and invasion.[1] Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes trans-autophosphorylation of key tyrosine residues within its kinase domain.[2] This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are vital for normal physiological processes like embryonic development and tissue regeneration.

However, aberrant MET signaling, resulting from gene amplification, overexpression, or activating mutations, is a well-documented driver in the progression and metastasis of numerous human cancers.[1] Consequently, the MET kinase has emerged as a significant target for cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of MET are a major focus of drug development efforts. This guide provides an in-depth overview of the structural and molecular basis for the inhibition of MET kinase, using a potent pyrrolopyridine-pyridone inhibitor as a detailed case study.

The HGF/MET Signaling Pathway

Activation of the MET receptor by HGF triggers the recruitment and phosphorylation of various adaptor proteins and signaling molecules. Phosphorylated tyrosine residues in MET's cytoplasmic tail act as docking sites for proteins like GRB2, GAB1, and SHC1.[2] These interactions propagate signals through major downstream cascades:

-

PI3K/AKT Pathway: Primarily mediated through GAB1, this pathway is crucial for cell survival and proliferation.

-

RAS/MAPK Pathway: Activated via GRB2 and SHC, this cascade stimulates cell proliferation and growth.[1]

-

STAT3 Pathway: Direct binding and phosphorylation of STAT3 by MET can lead to its dimerization, nuclear translocation, and subsequent regulation of genes involved in invasion and tubulogenesis.[1]

The aberrant activation of these pathways in cancer cells promotes uncontrolled growth, survival, and metastasis.

Structural Basis of MET Kinase Inhibition

The catalytic activity of MET is dependent on its kinase domain, which binds ATP and transfers a phosphate group to tyrosine residues. Type I inhibitors, such as the representative pyrrolopyridine-pyridone compound, are ATP-competitive, binding to the kinase in its active conformation.

Binding Mode of the Representative Inhibitor (RI)

The X-ray crystal structure of the MET kinase domain in complex with the RI (PDB ID: 3DKC) reveals that the inhibitor occupies the ATP-binding pocket, forming a network of specific interactions that are critical for its high potency.[2]

-

Hinge Region Interaction: The pyrrolopyridine core of the inhibitor forms two crucial hydrogen bonds with the backbone of Met1160 in the hinge region of the kinase. This interaction mimics the binding of the adenine ring of ATP.

-

Hydrophobic Interactions: The inhibitor is further stabilized by extensive hydrophobic interactions within the pocket. The pyridone moiety and other lipophilic parts of the molecule interact with key residues such as Tyr1230, Val1092, and Ala1221.

-

Solvent Front Engagement: A portion of the inhibitor extends towards the solvent-exposed region, where it can be further optimized to enhance selectivity and pharmacokinetic properties.

Quantitative Data

The efficacy of kinase inhibitors is quantified by various metrics, including biochemical potency (IC50) and high-resolution structural data.

Table 1: Biochemical Potency of Selected MET Kinase Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Reference |

| Representative Inhibitor | Type I | MET | 1.8 | [2] |

| TPX-0022 | Macrocyclic | MET | 2.7 | [1] |

| Cabozantinib | Type II | MET, VEGFR2, etc. | 5.4 | [3] |

| Crizotinib | Type I | ALK, ROS1, MET | Varies | [4] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biochemical function.[5]

Table 2: Representative Crystallographic Data for MET-Inhibitor Complexes

| PDB ID | Inhibitor | Resolution (Å) | R-Value (work) | R-Value (free) | Reference |

| 3DKC | Pyrrolopyridine-pyridone | 2.20 | 0.198 | 0.245 | Kim et al., 2008 |

| 2RFN | AM7 | 2.50 | 0.238 | 0.294 | [6] |

| 3U6H | Pyrazolone | 2.00 | 0.215 | 0.274 | [7] |

| 5YA5 | Novel Inhibitor | 1.89 | 0.211 | 0.235 | [8] |

Experimental Protocols

The characterization of MET kinase inhibitors involves a series of standardized biochemical and biophysical experiments.

Protocol: Recombinant MET Kinase Domain Expression and Purification

This protocol outlines a typical procedure for obtaining the non-phosphorylated human MET kinase domain (residues ~975-1255) for structural and biochemical studies.[1]

-

Cloning: The DNA sequence for the MET kinase domain is cloned into a bacterial expression vector (e.g., pET vector) containing an N-terminal affinity tag (e.g., Hexa-histidine or GST).

-

Transformation: The plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). To obtain non-phosphorylated protein, it is co-transformed with a plasmid for a tyrosine phosphatase like YopH.[1]

-

Expression:

-

Grow cells in LB medium at 37°C to an OD600 of ~0.8.

-

Cool the culture and induce protein expression with IPTG (e.g., 0.5 mM).

-

Continue incubation at a lower temperature (e.g., 16-18°C) for 16-20 hours to enhance protein solubility.

-

-

Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris pH 8.0, 500 mM NaCl, 10% glycerol, protease inhibitors) and lyse cells by sonication or high-pressure homogenization.

-

Affinity Chromatography:

-

Clarify the lysate by ultracentrifugation.

-

Load the supernatant onto an affinity resin column (e.g., Ni-NTA for His-tagged protein).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the MET kinase protein using an appropriate elution buffer (e.g., containing imidazole).

-

-

Tag Cleavage & Further Purification (Optional):

-

If required, cleave the affinity tag using a specific protease (e.g., TEV or Thrombin).

-

Perform a second affinity chromatography step (subtractive) to remove the cleaved tag and protease.

-

-

Size-Exclusion Chromatography (SEC):

-

As a final polishing step, load the protein onto a gel filtration column.

-

Elute with a buffer suitable for long-term storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

-

QC and Storage: Pool the pure fractions, concentrate to 5-10 mg/mL, and assess purity by SDS-PAGE. Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure the potency of an inhibitor.[9][10] The assay quantifies the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[9]

-

Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Prepare a solution of MET kinase enzyme in Kinase Buffer.

-

Prepare a solution of ATP and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in Kinase Buffer.

-

-

Kinase Reaction:

-

In a 96- or 384-well white assay plate, add 5 µL of the diluted inhibitor solution (or DMSO for control wells).

-

Add 10 µL of the MET kinase solution to each well.

-

Incubate for 10-20 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

-

Incubate for 60 minutes at 30°C or room temperature.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the ADP produced to ATP by adding 50 µL of Kinase Detection Reagent. This reagent also contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the luminescence signal on a plate reader.

-

Subtract the background signal (wells with no enzyme).

-

Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Co-crystallization of MET Kinase-Inhibitor Complex

This protocol describes a general method for obtaining crystals of the MET kinase domain bound to an inhibitor using the vapor diffusion method.[1][11]

-

Complex Formation:

-

Mix the purified MET kinase protein (5-10 mg/mL) with the inhibitor. The inhibitor should be dissolved in a compatible solvent like DMSO.

-

Use a slight molar excess of the inhibitor (e.g., 1:1.5 to 1:3 protein-to-inhibitor ratio).

-

Incubate the mixture on ice for 30-60 minutes to ensure complex formation.

-

Centrifuge the mixture briefly to remove any precipitated material.

-

-

Crystallization Screening:

-

Set up crystallization trials using the hanging or sitting drop vapor diffusion method.

-

Use commercial sparse-matrix screens to sample a wide range of chemical conditions (pH, precipitant type, and concentration).

-

Set up drops by mixing the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio (e.g., 1 µL + 1 µL).

-

Incubate plates at a constant temperature (e.g., 18-20°C).

-

-

Crystal Optimization:

-

Monitor plates for crystal growth over several days to weeks.

-

Once initial "hit" conditions are identified, perform optimization screens. This involves systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition to improve crystal size and quality.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest a single, well-formed crystal using a cryo-loop.

-

Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

-

Plunge the loop and crystal directly into liquid nitrogen to flash-freeze.

-

-

X-ray Diffraction:

-

Mount the frozen crystal on a goniometer in an X-ray beamline (typically at a synchrotron source).

-

Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the crystal structure of the MET-inhibitor complex.

-

References

- 1. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MET Kinase-IN-2 on Downstream Effectors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of MET kinase-IN-2, a potent and selective MET kinase inhibitor, on the critical downstream signaling pathways mediated by AKT and ERK. This document is intended to serve as a valuable resource for researchers in oncology, cell signaling, and drug discovery, offering insights into the mechanism of action of this compound and providing detailed experimental protocols for assessing its cellular effects.

Introduction to MET Signaling and its Downstream Effectors

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways. This activation is crucial for normal cellular processes such as proliferation, motility, migration, and invasion. However, aberrant MET signaling, through overexpression, mutation, or amplification, is a known driver in the development and progression of numerous cancers.

Two of the most critical downstream signaling cascades activated by MET are the phosphoinositide 3-kinase (PI3K)/AKT and the RAS/mitogen-activated protein kinase (MAPK)/ERK pathways. The activation of these pathways is central to the oncogenic potential of MET. The PI3K/AKT pathway is a primary regulator of cell survival and proliferation, while the RAS/MAPK/ERK pathway is heavily involved in cell proliferation, differentiation, and migration. Consequently, the inhibition of MET kinase activity is a key therapeutic strategy to attenuate these pro-tumorigenic signals.

This compound: A Potent Inhibitor of MET

Table 1: In Vitro Activity of this compound

| Target | IC50 (nM) |

| MET Kinase | 7.4 |

Note: Data on the direct IC50 values for the inhibition of AKT and ERK phosphorylation by this compound is not currently available in published literature.

Visualizing the MET Signaling Pathway and Inhibition

The following diagrams illustrate the MET signaling cascade and the proposed mechanism of action for this compound.

Caption: MET signaling pathway and the inhibitory action of this compound.

Experimental Protocols: Assessing the Effect of this compound on AKT and ERK Phosphorylation

The following section provides a detailed methodology for a key experiment to determine the dose-dependent effect of this compound on the phosphorylation of AKT and ERK in a relevant cancer cell line.

Western Blot Analysis of Phospho-AKT and Phospho-ERK

This protocol outlines the steps to quantify the levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) in cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Cell Line Selection: Choose a cancer cell line with known MET amplification or overexpression (e.g., Hs746T gastric cancer cells).

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours prior to treatment.

-

Inhibitor Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 3 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the wells with 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the p-AKT and p-ERK bands to their respective total protein bands and then to the loading control.

-

Plot the normalized band intensities against the concentration of this compound to visualize the dose-dependent inhibition.

Caption: Experimental workflow for Western blot analysis.

Logical Relationship of MET Inhibition and Downstream Effects

The inhibition of MET kinase by this compound directly prevents the autophosphorylation of the MET receptor. This lack of activation at the receptor level has a cascading effect, blocking the recruitment and activation of downstream signaling adaptors and enzymes, which ultimately leads to the suppression of AKT and ERK phosphorylation and their associated cellular functions.

Initial Characterization of MET Kinase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of MET kinase-IN-2, a potent and selective inhibitor of the MET tyrosine kinase. The document details its biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profile. Methodologies for key experiments are described to facilitate reproducibility and further investigation.

Core Data Summary

The following tables summarize the quantitative data obtained during the initial characterization of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Target/Cell Line | Value |

| IC50 | MET Kinase | 7.4 nM[1] |

| IC50 | U-87 MG (Glioblastoma) | 2.9 - 4.5 µM[2] |

| IC50 | NIH-H460 (Lung Cancer) | 2.9 - 4.5 µM[2] |

| IC50 | HT-29 (Colon Cancer) | 2.9 - 4.5 µM[2] |

| IC50 | MKN-45 (Gastric Cancer) | 2.9 - 4.5 µM[2] |

Table 2: In Vivo Efficacy of this compound in U-87 MG Xenograft Model

| Dosage | Schedule | Outcome |

| 3 - 37.5 mg/kg | p.o., daily for 3 weeks | Statistically significant tumor growth inhibition[2] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Cmax | 1.5 µg/mL[2] |

| AUC0-∞ | 10.7 µg•h/mL[2] |

| T1/2 | 4.9 hours[2] |

| CL | 0.5 L/h/kg[2] |

| F% | 32%[2] |

Table 4: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| AXL | 16.5 - 198 |

| Flt4 | 16.5 - 198 |

| KDR | 16.5 - 198 |

| Mer | 16.5 - 198 |

| TEK | 16.5 - 198 |

| TYRO3 | 16.5 - 198 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical MET Kinase Assay

A common method for determining the in vitro potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the kinase. The ADP-Glo™ Kinase Assay is a frequently used platform for this purpose.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing the MET kinase enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and varying concentrations of this compound. The reaction is typically carried out in a buffer containing MgCl2 and DTT at room temperature for a defined period (e.g., 60 minutes)[3].

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[3].

-

Kinase Detection Reagent Addition: A Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal[3].

-

Signal Measurement: The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and, therefore, the MET kinase activity.

-

IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Viability Assay

Cell viability assays are used to determine the effect of a compound on cell proliferation and cytotoxicity. The MTT or MTS assays are widely used colorimetric methods.

Principle: These assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form a colored formazan product[4][5]. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Cancer cell lines (e.g., U-87 MG, NIH-H460, HT-29, MKN-45) are seeded in 96-well plates and allowed to adhere overnight[6].

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours)[2].

-

Reagent Addition: After the incubation period, MTT or MTS reagent is added to each well and incubated for 1-4 hours to allow for formazan formation[4][7].

-

Solubilization (for MTT assay): If using MTT, a solubilization solution (e.g., DMSO or SDS) is added to dissolve the insoluble formazan crystals[7]. This step is not necessary for the MTS assay as the formazan product is soluble.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT)[7].

-